

Biochemical Properties of beta-D-Ribosylnicotinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *D-Ribosylnicotinate*

Cat. No.: *B127332*

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Introduction

Beta-**D-ribosylnicotinate**, also known as nicotinic acid riboside (NaR), is a pyridine nucleoside that serves as a precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in a vast array of cellular metabolic and signaling processes. As a member of the vitamin B3 family, NaR contributes to the cellular NAD⁺ pool through the salvage pathway, offering a potential therapeutic avenue for conditions associated with NAD⁺ decline, such as aging and metabolic diseases. This technical guide provides a comprehensive overview of the biochemical properties of beta-**D-ribosylnicotinate**, including its synthesis, metabolism, and biological functions, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Physicochemical and Biochemical Properties

Beta-**D-ribosylnicotinate** is a glycosylamine consisting of a nicotinic acid moiety linked to a ribose sugar.^[1] Its structure and properties are summarized in the table below. While specific experimental data for the solubility and stability of NaR are not readily available in the reviewed literature, data from the closely related compound, nicotinamide riboside (NR), suggests that it is likely soluble in water and polar organic solvents and that its stability is influenced by pH and temperature.^[2]

Property	Value/Description	Reference(s)
Systematic Name	3-carboxy-1-(β -D-ribofuranosyl)pyridinium	[1]
Molecular Formula	C11H13NO6	[1]
Molecular Weight	255.22 g/mol	[3]
Classification	Glycosylamine, Pyridine Nucleoside	[1]
Solubility (predicted)	Likely soluble in water and polar organic solvents. Nicotinamide riboside chloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).	
Stability (inferred)	Stability is likely pH and temperature-dependent. Nicotinamide riboside chloride shows increased degradation at higher temperatures and pH values. It is also susceptible to hydrolysis in aqueous solutions.	[4][5]

Metabolism and Biological Role

Beta-**D-ribose**nicotinate is a key intermediate in the NAD⁺ salvage pathway. Its primary role is to serve as a substrate for nicotinamide riboside kinases (NRKs), which catalyze its phosphorylation to nicotinic acid mononucleotide (NaMN). NaMN is then converted to NAD⁺ through the Preiss-Handler pathway.

Cellular Uptake

The entry of beta-**D-ribose**nicotinate into human cells is mediated by equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4.[6][7] The efficient uptake of NaR is

coupled to its intracellular utilization, such as its phosphorylation by NRKs.[6][7]

Enzymatic Conversion

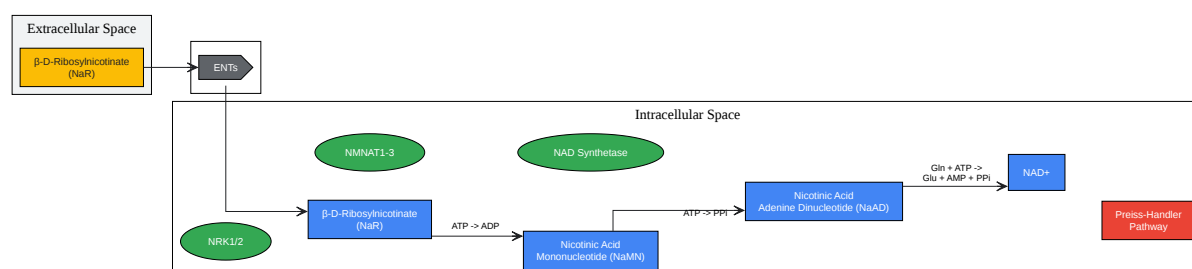
The key enzymatic step in the metabolism of beta-**D-ribosylnicotinate** is its phosphorylation by nicotinamide riboside kinases (NRK1 and NRK2). While specific kinetic parameters for NaR with human NRKs are not available in the reviewed literature, it has been established that NaR is a specific substrate for these enzymes.[8] The kinetic data for the related substrate, nicotinamide riboside (NR), are presented below for comparative purposes.

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)
Human NRK1	Nicotinamide Riboside	1.6 ± 0.3	0.52 ± 0.03
Human NRK2	Nicotinamide Riboside	5.9 ± 0.9	1.1 ± 0.1

Data for Nicotinamide Riboside from Tempel et al. (2007). Kinetic parameters for beta-**D-ribosylnicotinate** are not available in the reviewed literature.

Signaling and Metabolic Pathways

Beta-**D-ribosylnicotinate** is an integral part of the intricate network of NAD⁺ metabolism. The following diagrams illustrate its position within the NAD⁺ salvage pathway and the experimental workflow for its analysis.



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Figure 1. NAD⁺ Salvage Pathway from beta-D-Ribosylnicotinate.

Experimental Protocols

Enzymatic Assay for Nicotinamide Riboside Kinase (NRK) Activity

This protocol is adapted from methodologies used for nicotinamide riboside and can be applied to measure the kinase activity of NRK1 or NRK2 with beta-D-ribosylnicotinate as a substrate. The assay is a coupled-enzyme system that measures the rate of ATP hydrolysis.[9]

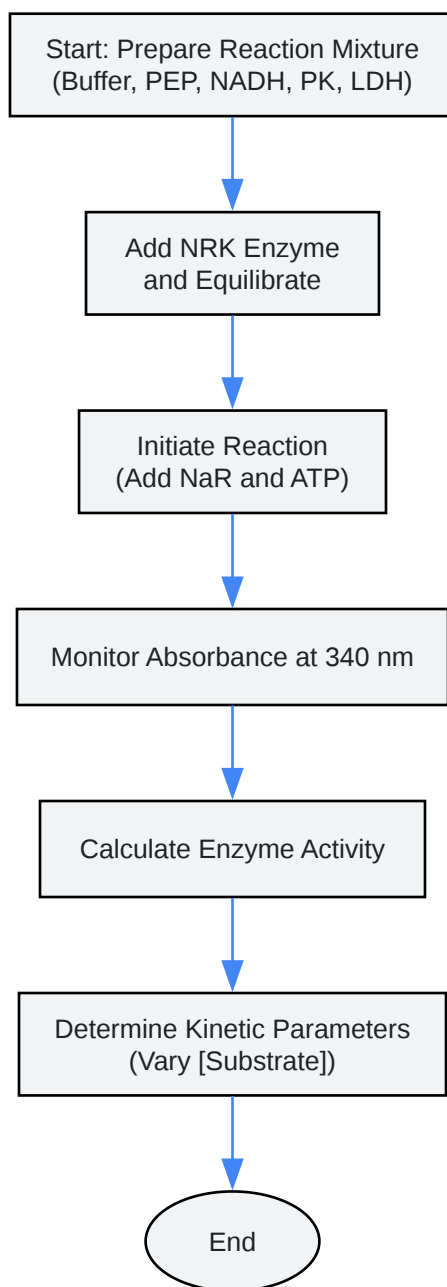
Materials:

- Purified human NRK1 or NRK2 enzyme
- Beta-D-ribosylnicotinate (NaR)
- ATP
- Phosphoenolpyruvate (PEP)

- NADH
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
- Add the NRK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.
- Initiate the reaction by adding a known concentration of beta-**D-ribosylnicotinate** and ATP.
- Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the phosphorylation of NaR.
- Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
- To determine kinetic parameters (K_m and V_{max}), perform the assay with varying concentrations of beta-**D-ribosylnicotinate** while keeping the ATP concentration constant (and vice versa).



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Figure 2. Workflow for NRK Enzymatic Assay.

Quantification of beta-D-Ribosylnicotinate in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of beta-D-**ribosylnicotinate** in biological matrices such as plasma or cell extracts, adapted from established methods for other NAD⁺ precursors.^{[10][11][12][13]}

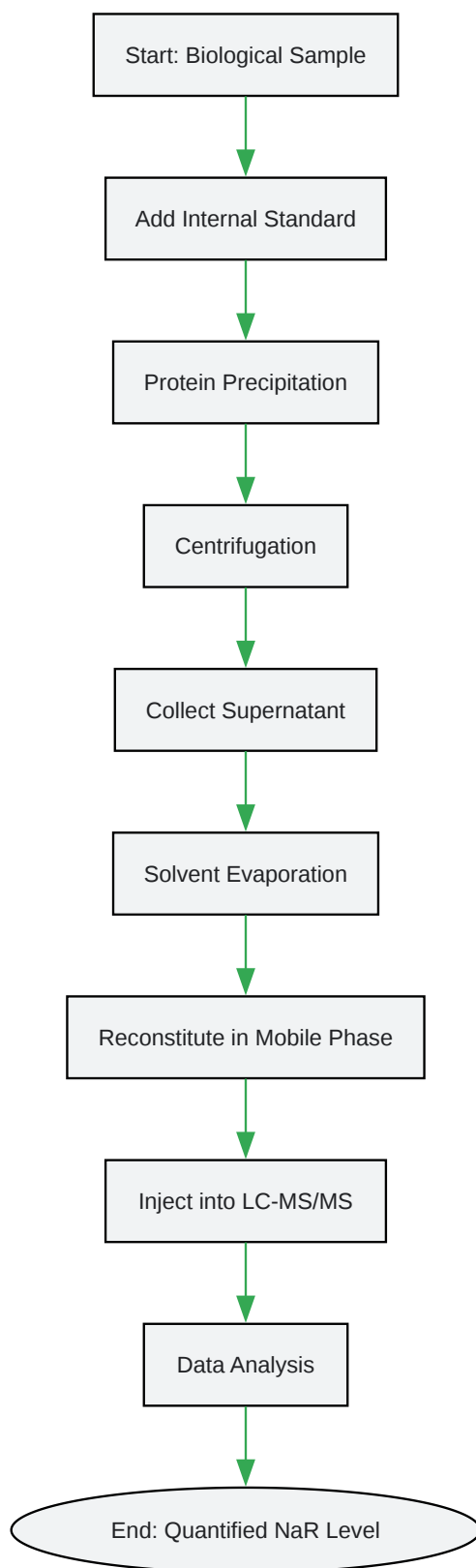
Materials:

- Biological sample (e.g., plasma, cell lysate)
- Internal standard (e.g., a stable isotope-labeled version of NaR)
- Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
- LC-MS/MS system with a suitable column (e.g., HILIC or C18)
- Mobile phases (e.g., ammonium acetate or formate buffers in water and acetonitrile)

Procedure:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - Add a known amount of the internal standard to the sample.
 - Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile.
 - Vortex vigorously and incubate at -20°C for at least 20 minutes.
 - Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
 - Carefully collect the supernatant and transfer it to a new tube.
 - Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.
 - Separate the analytes using a suitable chromatographic gradient.

- Detect and quantify beta-**D-ribosylnicotinate** and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for NaR will need to be optimized.
- Data Analysis:
 - Construct a calibration curve using known concentrations of beta-**D-ribosylnicotinate**.
 - Determine the concentration of NaR in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Figure 3. Workflow for LC-MS/MS Quantification of NaR.

Comparative Efficacy as an NAD⁺ Precursor

While direct, comprehensive in vivo comparative studies for beta-**D-ribosylnicotinate** are limited in the reviewed literature, studies on the related precursor, nicotinamide riboside (NR), have shown its superior efficacy in elevating hepatic NAD⁺ levels in mice compared to equimolar doses of nicotinic acid and nicotinamide.[14] Given that NaR is also a substrate for NRKs, it is plausible that it shares a similar efficacy profile, though further research is required to confirm this.

Conclusion

Beta-**D-ribosylnicotinate** is a significant, yet understudied, precursor in the NAD⁺ salvage pathway. Its efficient cellular uptake and conversion to NaMN by nicotinamide riboside kinases position it as a potentially valuable molecule for modulating cellular NAD⁺ levels. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biochemical properties and therapeutic potential of this promising compound. Future research should focus on determining the specific kinetic parameters of NaR with NRK enzymes, its detailed stability and solubility profiles, and its in vivo efficacy in comparison to other NAD⁺ precursors.

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